molecular formula C12H12N2O B119330 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone CAS No. 142161-53-3

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Cat. No. B119330
M. Wt: 200.24 g/mol
InChI Key: XVSAOSPGDUFLCH-UHFFFAOYSA-N
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Description

“1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of “1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone” is C11H10N2O . It contains an imidazole ring attached to a phenyl group through a carbon atom . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone” are not mentioned in the literature, imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

1-[4-(4-methylimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-14(8-13-9)12-5-3-11(4-6-12)10(2)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSAOSPGDUFLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566844
Record name 1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

CAS RN

142161-53-3
Record name 1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4'-fluoroacetophenone (13.8 g, 100 mmol), 4-methylimidazole (8.2 g, 100 ml) and potassium carbonate (20.7 g, 150 mmol) in dry dimethylformamide (190 ml) was heated at 150° C. for 23 hours. Most of the solvent was evaporated at reduced pressure and the residue was partitioned between ethyl acetate and brine. The organic layer was washed (3×) with brine, dried (magnesium sulphate) and evaporated to leave a sticky solid which was purified by flash chromatography (eluting 5% diethylamine in ethylacetate). Recrystallization from ethyl acetate/hexane afforded the title compound (yield 4 g, 20%), m.p. 100° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
20%

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